![molecular formula C31H20O10 B1235652 Isocryptomerin CAS No. 20931-58-2](/img/structure/B1235652.png)
Isocryptomerin
Overview
Description
Isocryptomerin is a flavonoid isolated from the natural medicine Selaginellae Herba . It has a molecular formula of C31H20O10 and is a powder in physical form . It has been found to have various pharmacological activities .
Synthesis Analysis
Isocryptomerin is a type of biflavonoid. The common synthesis methods for biflavonoids are C–C linkage and C–O–C linkage .Chemical Reactions Analysis
Isocryptomerin has been studied for its binding affinities in the active pocket of SARS-CoV-2 . It was selected for further study based on docking energy values .Physical And Chemical Properties Analysis
Isocryptomerin is a powder . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antifungal Properties
Isocryptomerin, a biflavonoid from Selaginella tamariscina, demonstrates notable antifungal properties. Research has revealed its effectiveness against Candida albicans, a common human pathogenic fungal strain. Its mode of action appears to involve the depolarization of the fungal plasma membrane, leading to membrane disruption. This mechanism of action distinguishes it as an energy-independent antifungal compound without significant hemolytic effects, offering potential as a novel therapeutic agent in antifungal applications (Lee, Choi, Woo, & Lee, 2009).
Antibacterial and Synergistic Activity
Isocryptomerin also exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Notably, it has been found to have synergistic effects when combined with conventional antibiotics like cefotaxime. These findings suggest its potential as a novel agent for treating infectious diseases, particularly those caused by multidrug-resistant bacteria (Lee, Choi, Woo, & Lee, 2009).
Safety And Hazards
properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBMDRXKOIHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocryptomerin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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